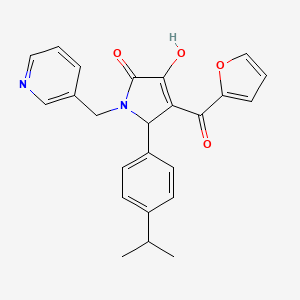

4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Description

This compound is a pyrrol-2-one derivative featuring a fused heterocyclic scaffold. Key structural elements include:

- Position 4: A furan-2-carbonyl moiety, introducing electron-withdrawing effects and planar aromaticity.

- Position 5: A bulky 4-isopropylphenyl substituent, contributing hydrophobicity and steric bulk.

- Position 3: A hydroxyl group, enabling hydrogen bonding and influencing acidity.

Properties

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-15(2)17-7-9-18(10-8-17)21-20(22(27)19-6-4-12-30-19)23(28)24(29)26(21)14-16-5-3-11-25-13-16/h3-13,15,21,28H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCMALRZWHQCQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one , also known by its CAS number 617694-17-4, belongs to a class of pyrrole derivatives that have garnered attention due to their diverse biological activities. This article aims to synthesize current research findings on the biological activities of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is with a molecular weight of approximately 373.42 g/mol. Its structure features a furan carbonyl group, a hydroxyl group, and a pyridine moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be in the range of 25–50 µg/mL, suggesting potent antimicrobial efficacy.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating that it can effectively inhibit cell proliferation. Mechanistically, it appears to induce apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

In animal models, the compound has shown promising anti-inflammatory effects. The carrageenan-induced paw edema test demonstrated a reduction in inflammation by approximately 50% at doses of 50 mg/kg. This effect is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings and Case Studies

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against S. aureus and E. coli with MIC values of 25–50 µg/mL |

| Study 2 | Anticancer | Induced apoptosis in breast cancer cells with IC50 values of 10–30 µM |

| Study 3 | Anti-inflammatory | Reduced paw edema by 50% in carrageenan model at 50 mg/kg |

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound may modulate receptor activity linked to cancer cell signaling.

- Oxidative Stress Reduction : It exhibits antioxidant properties that contribute to its protective effects against cellular damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogs from the evidence, focusing on substituent effects:

Abbreviations : EWG = Electron-withdrawing group.

Key Observations

Position 1 Modifications: The pyridin-3-ylmethyl group in the target compound offers higher polarity compared to 3-methoxypropyl () and 5-methylisoxazol-3-yl (). This may improve aqueous solubility and receptor binding via pyridine’s lone pair.

Position 4 Variations :

- The furan-2-carbonyl group (common in , and the target) provides moderate electron withdrawal, whereas 4-fluorobenzoyl () is a stronger EWG, which could stabilize negative charges in transition states during enzyme inhibition .

Position 5 Substituents :

- The 4-isopropylphenyl group in the target compound is bulkier and more hydrophobic than 4-methylphenyl () or pyridin-3-yl (). This may enhance membrane permeability but reduce solubility.

- The 4-hydroxy-3-methoxyphenyl group () introduces polar hydroxyl and methoxy groups, favoring interactions with polar enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.